

ML 315: A Comparative Guide to a Selective Clk4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ML 315**, a potent inhibitor of Cdc2-like kinase 4 (Clk4), with other known Clk4 inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes for studying the biological roles of Clk4 and for potential therapeutic development.

Introduction to Clk4 and its Inhibition

Cdc2-like kinase 4 (Clk4) is a member of the Clk family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of alternative splicing is implicated in various diseases, including cancer, making Clk4 an attractive target for therapeutic intervention.[2][3] **ML 315** has emerged as a valuable chemical probe for investigating the function of Clk4 due to its demonstrated potency and selectivity.[4][5]

Comparative Analysis of Clk4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of **ML 315** and other notable Clk4 inhibitors against a panel of Clk and Dyrk kinases. This data allows for a direct comparison of the potency and selectivity profiles of these compounds.



Inhibitor	CLK1 (nM)	CLK2 (nM)	CLK3 (nM)	CLK4 (nM)	DYRK1A (nM)	DYRK1B (nM)
ML 315	68	231	-	68	282	-
TG003	20	200	>10,000	15	24	34
KH-CB19	19.7	-	530	Potent (no IC50)	55.2	-
SM08502	8	2	22	1	2-13	2-13
Compound 150441	>300 (7.0% inh)	>300 (9.1% inh)	>300 (1.8% inh)	21.4	-	-

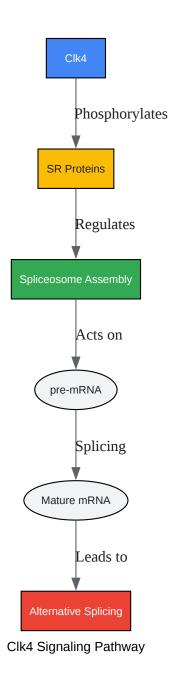
Data compiled from multiple sources.[2][3][4][6][7][8][9][10][11][12][13][14][15] Note: "-" indicates data not available. For Compound 150441, the reported values are percentage inhibition at 30 nM.

As the data indicates, **ML 315** exhibits potent inhibition of both Clk1 and Clk4 with similar IC50 values of 68 nM.[4][14] It shows weaker activity against Clk2 and Dyrk1A.[4][14] In comparison, TG003 is a potent inhibitor of Clk1 and Clk4, but also potently inhibits Dyrk1A and Dyrk1B.[10] KH-CB19 is a potent inhibitor of Clk1 and Dyrk1A, with reported potent activity against Clk4, though a specific IC50 value is not consistently available.[8][13][15] SM08502 is a highly potent pan-Clk inhibitor, also showing strong inhibition of Dyrk kinases.[2][11] Compound 150441 demonstrates high selectivity for Clk4, with an IC50 of 21.4 nM and minimal inhibition of other Clk isoforms at 30 nM.[3][12]

Signaling Pathway and Experimental Workflows

To understand the context of **ML 315**'s action and the methods used for its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

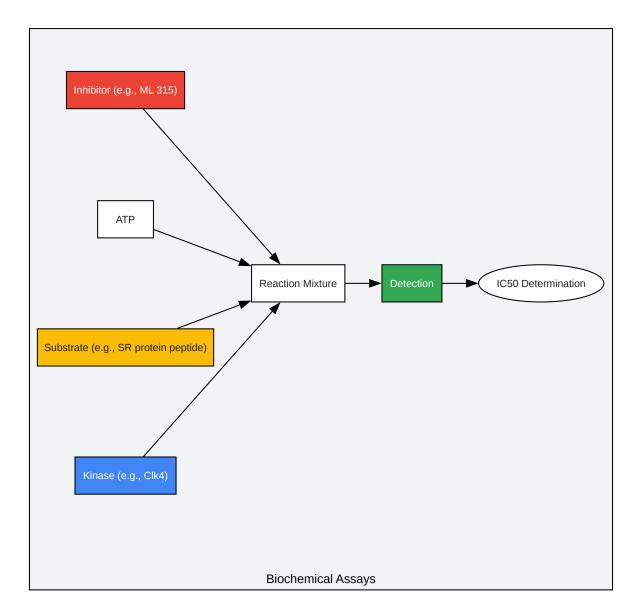




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Caption: Role of Clk4 in regulating alternative splicing.



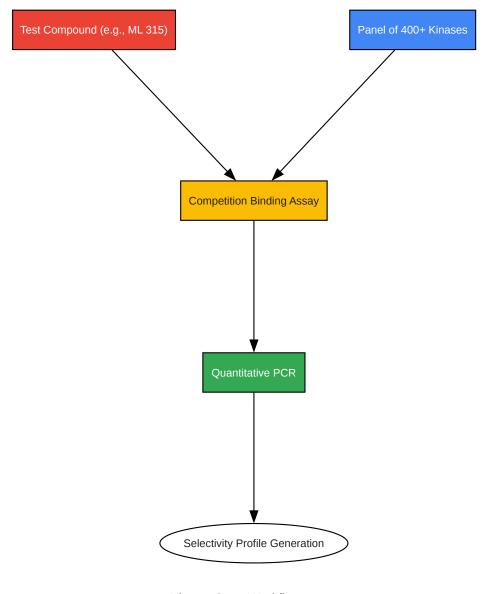


Kinase Inhibition Assay Workflow

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Caption: General workflow for biochemical kinase inhibition assays.





KinomeScan Workflow

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Caption: Workflow for assessing inhibitor selectivity using KINOMEscan.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize **ML 315** and other Clk4 inhibitors.

Biochemical Kinase Assays

1. Kinase-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. [16][17][18] A decrease in ATP is directly proportional to the kinase activity.

- Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is inversely correlated with kinase activity.
- Protocol Outline:
 - Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
 - Incubate the reaction to allow for phosphorylation.
 - Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
 - Measure the luminescent signal using a luminometer.
 - Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
- 2. Radiometric Kinase Assay

This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from [y-32P]ATP or [y-33P]ATP onto a substrate.[19][20][21][22] [23]

Principle: The kinase transfers the radiolabeled gamma-phosphate from ATP to its substrate.
 The amount of radioactivity incorporated into the substrate is a direct measure of kinase



activity.

Protocol Outline:

- Prepare a reaction mixture containing the kinase, substrate, [γ-³²P]ATP, and the test inhibitor.
- Incubate the reaction to allow for phosphorylation.
- Stop the reaction and separate the phosphorylated substrate from the unreacted [y³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose
 paper, which binds the substrate, followed by washing steps.
- Quantify the radioactivity of the substrate using a scintillation counter or a phosphorimager.
- Determine the IC50 value from the dose-response curve.

Selectivity Profiling

KINOMEscan® Competition Binding Assay

This high-throughput platform is used to determine the selectivity of a compound by measuring its binding affinity to a large panel of kinases.[24][25][26][27][28]

- Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified.
- Protocol Outline:
 - A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.
 - The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
 - A lower amount of bound kinase indicates stronger competition from the test compound.



 The results are typically reported as the percentage of kinase remaining bound in the presence of the compound or as a dissociation constant (Kd).

Conclusion

ML 315 is a valuable tool for studying the roles of Clk1 and Clk4 in cellular processes. Its selectivity profile, particularly when compared to other inhibitors like TG003 and SM08502, allows for more targeted investigations. For researchers seeking high selectivity for Clk4, compound 150441 presents a promising alternative. The choice of inhibitor should be guided by the specific experimental context and the desired selectivity profile. The experimental protocols outlined in this guide provide a foundation for the in vitro validation and characterization of these and other kinase inhibitors.

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Validation & Comparative





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